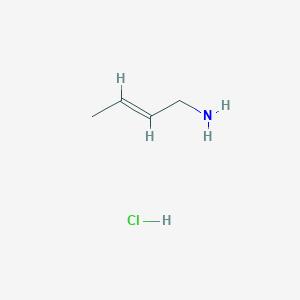

But-2-en-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

But-2-en-1-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of but-2-en-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is often used in various chemical reactions and research applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

But-2-en-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of but-2-en-1-amine with hydrochloric acid in diethyl ether. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting but-2-en-1-amine with hydrogen chloride gas. This method is efficient and allows for the large-scale production of the compound. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

But-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form but-2-en-1-amine.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation typically yields oxides or hydroxyl derivatives.

Reduction: Reduction results in the formation of but-2-en-1-amine.

Substitution: Substitution reactions can produce a variety of alkylated amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antiviral and Anticancer Properties

But-2-en-1-amine hydrochloride has been investigated for its potential antiviral and anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various viral strains and cancer cells. For instance, studies have shown that amine hydrochlorides can enhance the efficacy of certain antiviral agents by improving their solubility and bioavailability .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of several bioactive molecules. It is utilized in the preparation of various pharmaceutical agents, including those used to treat metabolic disorders and infections. For example, it can be transformed into more complex structures that have demonstrated therapeutic effects in clinical settings .

Chemical Synthesis

Reagent in Organic Chemistry

This compound is frequently employed as a reagent in organic synthesis. It participates in various reactions such as alkylation, acylation, and condensation with carbonyl compounds. This versatility allows chemists to create a wide range of derivatives with specific properties tailored for particular applications .

Catalyst in Polymer Production

In polymer chemistry, this compound is used as a catalyst or additive to enhance the properties of polymers. Its ability to modify the reactivity of functional groups makes it valuable in producing specialty polymers with desired mechanical and thermal properties .

Industrial Applications

Manufacture of Pesticides

The compound is also significant in the agricultural sector, particularly in the manufacture of pesticides. It acts as an intermediate in synthesizing thiocarbazides and other agrochemicals that help protect crops from pests and diseases .

Emulsifiers and Plasticizers

In industrial formulations, this compound is used as an emulsifier and plasticizer. These roles are crucial for improving the texture and stability of products such as paints, coatings, and plastics .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral agents, anticancer drugs | Enhanced efficacy and bioavailability |

| Chemical Synthesis | Reagent for organic reactions | Versatile reactivity |

| Industrial Manufacturing | Pesticides, emulsifiers, plasticizers | Improved product stability |

Table 2: Case Studies

Mécanisme D'action

The mechanism of action of but-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butylamine: Similar in structure but lacks the double bond present in but-2-en-1-amine hydrochloride.

But-3-en-1-amine: Similar but with the double bond located at a different position.

But-2-yn-1-amine: Contains a triple bond instead of a double bond.

Uniqueness

This compound is unique due to its specific structure, which includes a double bond and an amine group. This structure allows it to participate in a variety of chemical reactions that are not possible with its analogs .

Activité Biologique

But-2-en-1-amine hydrochloride, also known as 3-chloro-N-(1-phenylethyl)this compound, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The chemical formula for this compound is C₄H₁₀ClN. The compound consists of a butene backbone with an amine functional group and a hydrochloride salt form, which enhances its solubility in water.

Biological Activities

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has varying degrees of efficacy against different bacterial strains, with the lowest MIC observed against Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound exhibits cytotoxic effects. The data from this research is presented in Table 2:

| Cell Line | IC₅₀ Value (μM) |

|---|---|

| MCF-7 (Breast) | 45 |

| PC-3 (Prostate) | 60 |

| HCT116 (Colon) | 50 |

The IC₅₀ values indicate the concentration required to inhibit cell viability by 50%. The results show that this compound has moderate activity against these cancer cell lines, suggesting its potential as a lead compound for further development.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It may act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation. Further studies are needed to elucidate the precise pathways and molecular interactions.

Case Studies

A notable case study involved the use of this compound in a preclinical model of bacterial infection. In this study, mice infected with Staphylococcus aureus were treated with the compound, resulting in a significant reduction in bacterial load compared to untreated controls. This highlights the potential therapeutic applications of the compound in treating infections caused by resistant bacterial strains.

Propriétés

Numéro CAS |

90014-18-9 |

|---|---|

Formule moléculaire |

C4H10ClN |

Poids moléculaire |

107.58 g/mol |

Nom IUPAC |

but-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H |

Clé InChI |

HNVAXILPAPSDDS-UHFFFAOYSA-N |

SMILES |

CC=CCN.Cl |

SMILES isomérique |

C/C=C/CN.Cl |

SMILES canonique |

CC=CCN.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.